
(2S,3R)-2-Decyl-3-(4-methylpentyl)oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R)-2-Decyl-3-(4-methylpentyl)oxirane is a chiral epoxide compound. Epoxides are three-membered cyclic ethers, known for their high reactivity due to the ring strain. This particular compound features two stereocenters, making it optically active. The presence of long alkyl chains contributes to its hydrophobic nature, which can influence its solubility and reactivity in various solvents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3R)-2-Decyl-3-(4-methylpentyl)oxirane typically involves the epoxidation of an appropriate alkene precursor. One common method is the Sharpless asymmetric epoxidation, which uses a chiral catalyst to ensure the desired stereochemistry. The reaction conditions often include:
Alkene precursor: (2S,3R)-2-Decyl-3-(4-methylpentyl)alkene
Catalyst: Titanium isopropoxide and diethyl tartrate
Oxidant: tert-Butyl hydroperoxide
Solvent: Dichloromethane
Temperature: 0°C to room temperature
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of immobilized catalysts can also enhance the efficiency and selectivity of the epoxidation process.
Types of Reactions:
Oxidation: The epoxide ring can be opened by various oxidizing agents, leading to the formation of diols or other oxygenated products.
Reduction: Reduction of the epoxide can yield alcohols, often using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, resulting in the formation of various substituted alcohols or ethers.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium methoxide, potassium cyanide
Major Products:
Diols: Formed by the ring-opening of the epoxide with water or alcohols.
Alcohols: Resulting from the reduction of the epoxide.
Substituted Alcohols/Ethers: Produced through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
(2S,3R)-2-Decyl-3-(4-methylpentyl)oxirane has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a bioactive compound, particularly in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.
Mecanismo De Acción
The mechanism of action of (2S,3R)-2-Decyl-3-(4-methylpentyl)oxirane involves its reactivity as an epoxide. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity can be harnessed in various chemical transformations, making it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or reagent used.
Comparación Con Compuestos Similares
(2S,3R)-2-Decyl-3-(4-methylpentyl)epoxide: Similar structure but different stereochemistry.
(2S,3R)-2-Decyl-3-(4-methylpentyl)ether: Lacks the epoxide ring, resulting in different reactivity.
(2S,3R)-2-Decyl-3-(4-methylpentyl)alcohol: The epoxide ring is reduced to an alcohol.
Uniqueness: (2S,3R)-2-Decyl-3-(4-methylpentyl)oxirane is unique due to its chiral epoxide structure, which imparts specific reactivity and selectivity in chemical reactions. Its long alkyl chains also influence its physical properties, making it distinct from other epoxides with shorter or different alkyl groups.
Propiedades
Número CAS |
52260-03-4 |
|---|---|
Fórmula molecular |
C18H36O |
Peso molecular |
268.5 g/mol |
Nombre IUPAC |
(2S,3R)-2-decyl-3-(4-methylpentyl)oxirane |
InChI |
InChI=1S/C18H36O/c1-4-5-6-7-8-9-10-11-14-17-18(19-17)15-12-13-16(2)3/h16-18H,4-15H2,1-3H3/t17-,18+/m0/s1 |
Clave InChI |
MYAXSLNSJQGASK-ZWKOTPCHSA-N |
SMILES isomérico |
CCCCCCCCCC[C@H]1[C@H](O1)CCCC(C)C |
SMILES canónico |
CCCCCCCCCCC1C(O1)CCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


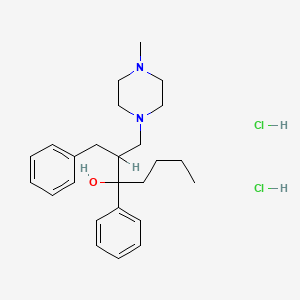
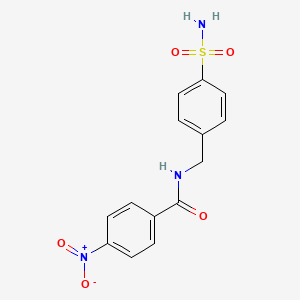

![Methyl 2-nitro-5-[2-nitro-4-(trifluoromethyl)phenoxy]benzoate](/img/structure/B14653132.png)
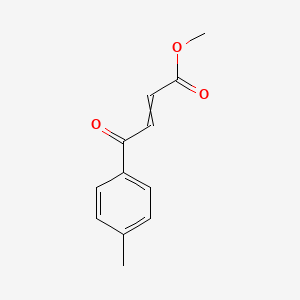
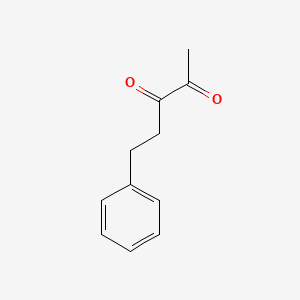
![5-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-N,N,2-trimethylbenzene-1-sulfonamide](/img/structure/B14653144.png)


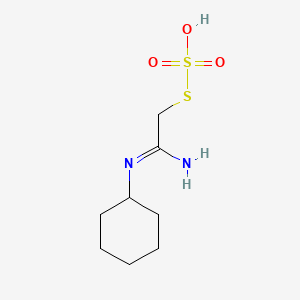
![2-[([1,1'-Biphenyl]-4-yl)methylidene]-N-phenylhydrazine-1-carboximidic acid](/img/structure/B14653185.png)
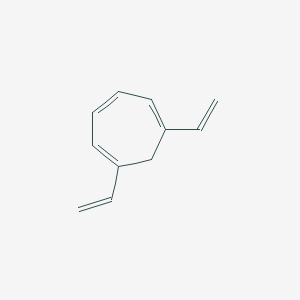
![N-[3-(2-Hydroxyethanesulfonyl)-4-methoxyphenyl]-3-oxobutanamide](/img/structure/B14653198.png)
![4-[(E)-(5-Bromopyridin-2-yl)diazenyl]-6-methylbenzene-1,3-diamine](/img/structure/B14653205.png)
